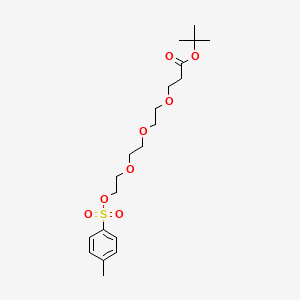

Tos-PEG4-t-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWIVKRAHBPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120878 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217817-01-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-PEG4-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG4-t-butyl Ester: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG4-t-butyl ester is a heterobifunctional chemical linker that has emerged as a critical component in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional architecture, comprising a tosyl (Tos) leaving group, a tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group, provides a versatile platform for the synthesis of complex drug conjugates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the design and construction of PROTACs. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this linker in their drug discovery and development endeavors.

Introduction

The advent of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome system, are at the forefront of this innovation. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formation.

This compound has gained prominence as a versatile building block for PROTAC synthesis. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial property for bioavailability.[] The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for the facile attachment of a warhead or an E3 ligase ligand.[2] The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation steps.[2]

This guide will delve into the technical details of this compound, providing researchers with the necessary information to incorporate this valuable tool into their research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 217817-01-1 | [2][3] |

| Molecular Formula | C₂₀H₃₂O₈S | [4] |

| Molecular Weight | 432.53 g/mol | [4] |

| Appearance | Not specified, likely an oil or solid | - |

| Solubility | Soluble in common organic solvents | [5] |

| Storage | Recommended storage at -20°C | [3] |

| Predicted Boiling Point | 528.5 ± 45.0 °C | - |

| Predicted Density | 1.154 ± 0.06 g/cm³ | - |

Role in PROTAC Synthesis: A Step-by-Step Workflow

This compound is a key intermediate in the multi-step synthesis of PROTACs. The general workflow involves two key chemical transformations: nucleophilic substitution of the tosyl group and deprotection of the t-butyl ester, followed by amide bond formation.

References

An In-depth Technical Guide to Tos-PEG4-t-butyl Ester: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-t-butyl ester is a heterobifunctional chemical linker that has gained significant traction in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique trifunctional architecture, comprising a tosyl group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid, provides a versatile platform for the conjugation of molecules, enhancing their therapeutic potential.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including representative experimental protocols and visualizations to facilitate its use in research and development.

Chemical Structure and Properties

This compound is characterized by three key functional components:

-

Tosyl Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the terminal position of the PEG chain susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines, thiols, and alcohols, which are commonly found in drug molecules or targeting ligands.[3][6]

-

PEG4 Spacer: The hydrophilic tetraethylene glycol spacer imparts increased water solubility to the molecule and any conjugate it is a part of.[3][4][5] This property is crucial for improving the pharmacokinetic profile of hydrophobic drug candidates. The flexibility and length of the PEG chain can also be critical for optimizing the spatial orientation of the conjugated moieties, for instance, in facilitating the formation of the ternary complex in PROTACs.[7]

-

t-Butyl Ester: The carboxylic acid is protected as a t-butyl ester, which is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.[4][5] This allows for subsequent conjugation reactions, such as amide bond formation with amine-containing molecules.[8]

The interplay of these three components makes this compound a highly versatile linker for modular drug design.

Diagram of the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various commercial suppliers and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 217817-01-1 | [2][3] |

| Molecular Formula | C₂₀H₃₂O₈S | [2][3] |

| Molecular Weight | 432.53 g/mol | [2] |

| Appearance | Colorless to light yellow oil or solid | [6] |

| Purity | Typically ≥95% | [8] |

| Boiling Point (Predicted) | 528.5 ± 45.0 °C | [3] |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [5][6] |

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Synthesis

This compound serves as a versatile building block for connecting a target protein ligand to an E3 ligase ligand. A notable example is its use in the synthesis of BI-3663, a highly selective PROTAC that targets PTK2/FAK for degradation.[1][6] The synthesis typically involves a stepwise approach where one end of the linker is first attached to either the protein-of-interest (POI) ligand or the E3 ligase ligand, followed by deprotection and attachment of the second ligand.

General PROTAC Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the crucial role of the linker.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

While the exact, proprietary synthesis protocols from commercial vendors are not publicly available, the following sections describe representative experimental procedures for the key chemical transformations involving this compound based on established organic chemistry principles.

Representative Synthesis of this compound

A plausible synthetic route to this compound involves two main steps: 1) t-butyl esterification of a PEG4-carboxylic acid, followed by 2) tosylation of the terminal hydroxyl group, or vice versa. The following is a representative protocol for the tosylation of a PEG4-alcohol followed by esterification.

Step 1: Tosylation of Tetraethylene Glycol Monomethyl Ether

-

Dissolve tetraethylene glycol monomethyl ether (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq.) or pyridine (B92270) (1.5 eq.) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

-

Stir the reaction at 0°C for 4 hours and then allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated PEG intermediate.

Step 2: Etherification to form this compound

-

In a separate flask, dissolve the tosylated PEG intermediate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C and stir for 30 minutes.

-

Add t-butyl acrylate (B77674) (1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Nucleophilic Substitution of the Tosyl Group

The tosyl group is an excellent leaving group and readily undergoes Sₙ2 reactions with various nucleophiles.

-

Dissolve this compound (1.0 eq.) and the desired amine- or thiol-containing molecule (1.1 eq.) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir overnight, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or preparative HPLC.

Deprotection of the t-Butyl Ester

The t-butyl ester can be selectively removed under acidic conditions to yield the free carboxylic acid.

-

Dissolve the t-butyl ester-containing compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting carboxylic acid can often be used in the next step without further purification.

Logical Relationship of Functional Groups in Synthesis

The following diagram illustrates the synthetic utility of the different functional groups of this compound in a typical PROTAC synthesis.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure and the distinct reactivity of its functional groups allow for controlled, stepwise synthesis of complex molecules like PROTACs. The integrated PEG spacer provides beneficial physicochemical properties, such as enhanced solubility, which are often critical for the successful development of novel therapeutics. This guide provides a foundational understanding of its properties and applications, along with representative protocols to aid in its effective utilization in the laboratory.

References

- 1. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. This compound, 217817-01-1 | BroadPharm [broadpharm.com]

Synthesis and Purification of Tos-PEG4-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tos-PEG4-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This guide details the synthetic pathway, experimental protocols, purification methods, and characterization data to support researchers in the successful production of this key molecule.

Overview

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal tosyl group and a t-butyl ester protected carboxylic acid. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various functional groups, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process, starting from commercially available tetraethylene glycol.

Step 1: Synthesis of HO-PEG4-t-butyl ester

The first step involves the synthesis of the alcohol precursor, tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (HO-PEG4-t-butyl ester), through a Michael addition of tetraethylene glycol to tert-butyl acrylate (B77674).

Step 2: Tosylation of HO-PEG4-t-butyl ester

The terminal hydroxyl group of the purified HO-PEG4-t-butyl ester is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the final product, this compound.

Experimental Protocols

Synthesis of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (HO-PEG4-t-butyl ester)

Materials:

-

Tetraethylene glycol

-

tert-Butyl acrylate

-

Sodium metal (or other suitable base)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (3 equivalents) in anhydrous THF.

-

Carefully add sodium metal (9 equivalents) in small portions to the stirring solution at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved, indicating the formation of the sodium alkoxide.

-

Slowly add tert-butyl acrylate (1 equivalent) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure HO-PEG4-t-butyl ester.

Synthesis of this compound

Materials:

-

tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (HO-PEG4-t-butyl ester)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (or triethylamine (B128534) and DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve HO-PEG4-t-butyl ester (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (or triethylamine followed by a catalytic amount of DMAP) to the solution.

-

Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirring solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.

Typical Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The optimal eluent composition should be determined by TLC analysis.

The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford the final product as a colorless to pale yellow oil.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂O₈S | [1] |

| Molecular Weight | 432.53 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | |

| CAS Number | 217817-01-1 | [1] |

Synthesis and Purification Data

| Parameter | Step 1: Synthesis of HO-PEG4-t-butyl ester | Step 2: Synthesis of this compound |

| Typical Yield | Not specified in literature, empirically determined | High |

| Purity (after purification) | >95% | >95% |

| Purification Method | Flash Column Chromatography | Flash Column Chromatography |

Characterization Data

| Analysis | Data |

| ¹H NMR (CDCl₃) | See Figure 3 for a representative spectrum. Expected peaks: δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, CH₂-OTs), 3.75-3.55 (m, 12H, PEG CH₂), 2.50 (t, 2H, CH₂-COO), 2.45 (s, 3H, Ar-CH₃), 1.44 (s, 9H, C(CH₃)₃). |

| Mass Spectrometry (ESI-MS) | Calculated for C₂₀H₃₂O₈SNa [M+Na]⁺: 455.1710; found: 455.1715. |

Visualizations

Synthesis Workflow

References

A Technical Guide to Tos-PEG4-t-butyl Ester (CAS: 217817-01-1): A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG4-t-butyl ester, with CAS number 217817-01-1, is a heterobifunctional chemical linker integral to the advancement of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional architecture, comprising a tosyl (Tos) leaving group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyl (t-butyl) ester protected carboxyl group, offers a versatile platform for the synthesis of complex bioconjugates and targeted therapeutics. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for utilizing this compound in research and development, with a focus on its role in the targeted degradation of proteins.

Chemical Properties and Structure

This compound is a well-defined, non-polymeric molecule with a specific chemical structure that dictates its utility. The key structural features are:

-

Tosyl Group (Tos): A derivative of p-toluenesulfonic acid, the tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This reactivity is harnessed to conjugate the linker to nucleophilic functional groups such as amines, thiols, or hydroxyls present on target-binding ligands or E3 ligase recruiters.[1][2]

-

PEG4 Spacer: The tetra-polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3][4] The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4]

-

t-Butyl Ester: The tert-butyl ester serves as a protecting group for a terminal carboxylic acid.[1][2] This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for further functionalization, often through amide bond formation.[5][6][7]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 217817-01-1 | |

| Molecular Formula | C20H32O8S | |

| Molecular Weight | 432.53 g/mol | |

| Appearance | White to off-white solid or oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DCM, DMF, and water | [8] |

| Storage | Store at -20°C for long-term stability | [8] |

Applications in Drug Development: The PROTAC Revolution

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] This catalytic mode of action offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins.

This compound is particularly valuable in this context due to its modular nature, allowing for a stepwise and controlled synthesis of PROTACs. A notable example of its application is in the synthesis of FAK (Focal Adhesion Kinase) degraders, such as BI-3663.[2][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its dysregulation is implicated in various cancers.[9][10] PROTACs utilizing linkers like this compound can effectively induce the degradation of FAK, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[9][10]

Experimental Protocols

The following sections provide representative protocols for the key reactions involving this compound in the synthesis of a PROTAC. These are generalized procedures and may require optimization for specific substrates.

Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the reaction of the tosyl group with a primary or secondary amine on a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

-

This compound

-

Amine-containing ligand (e.g., POI-NH2)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas

-

Reaction vessel with magnetic stirrer

Procedure:

-

Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 - 1.5 equivalents) in anhydrous DMF in a reaction vessel.

-

Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature to 50°C.

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-24 hours), the crude product can be purified.

Purification:

-

The reaction mixture can be diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove DMF and excess reagents.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica (B1680970) gel.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

-

t-Butyl ester-protected intermediate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Reaction vessel with magnetic stirrer

Procedure:

-

Dissolve the t-butyl ester-protected intermediate in DCM in a reaction vessel.

-

Add TFA to the solution. A common ratio is 1:1 DCM:TFA, though this can be varied.[5][6]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

-

The resulting carboxylic acid is often used in the next step without further purification.

Amide Coupling to the Second Ligand

This protocol describes the formation of an amide bond between the newly deprotected carboxylic acid and an amine-containing second ligand (e.g., an E3 ligase ligand).

Materials:

-

Carboxylic acid-linker intermediate

-

Amine-containing second ligand (e.g., E3-NH2)

-

Anhydrous DMF

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

DIPEA

-

Nitrogen or Argon gas

-

Reaction vessel with magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid-linker intermediate (1.0 equivalent) and the amine-containing second ligand (1.0 - 1.2 equivalents) in anhydrous DMF.

-

Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (2.0 - 3.0 equivalents).

-

Stir the reaction mixture under an inert atmosphere at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (typically 2-12 hours), the final PROTAC molecule is purified.

Purification:

-

The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure PROTAC.[2]

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for constructing a PROTAC using this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the catalytic cycle of PROTAC-induced protein degradation, which is the ultimate biological application of molecules synthesized using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity make it an ideal building block for the synthesis of complex molecules like PROTACs. The hydrophilic PEG spacer and the orthogonally protected carboxylic acid provide the necessary properties for creating effective and drug-like protein degraders. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. hplc.eu [hplc.eu]

- 3. precisepeg.com [precisepeg.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Tos-PEG4-t-butyl Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architecture of a Versatile Heterobifunctional Linker

In the evolving landscape of bioconjugation, the development of sophisticated therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands precise control over molecular assembly. Heterobifunctional linkers are cornerstone tools in this field, enabling the sequential and controlled covalent linkage of multiple molecular entities. Tos-PEG4-t-butyl ester is a prominent example of such a linker, engineered with three distinct chemical modules: a tosyl (Ts) group for initial nucleophilic reaction, a polyethylene (B3416737) glycol (PEG) spacer for modulating physicochemical properties, and a tert-butyl (t-butyl) ester as a protected carboxylic acid for subsequent conjugation.

This guide provides a detailed examination of the mechanism of action of this compound, its applications, relevant quantitative data, and comprehensive experimental protocols for its use in constructing complex bioconjugates.

Core Mechanism of Action: A Two-Stage Orthogonal Strategy

The functionality of this compound is rooted in a two-stage, orthogonal conjugation strategy. This allows for the directed, stepwise assembly of a final conjugate, preventing the formation of undesired homodimers or uncontrolled polymerization.

-

Stage 1: Nucleophilic Displacement of the Tosyl Group. The tosyl group is an excellent leaving group.[1][2] The process begins with the reaction of a nucleophile from the first biomolecule (Molecule A), typically a primary amine (-NH₂) from a lysine (B10760008) residue or a thiol (-SH) from a cysteine residue, with the linker.[3] The nucleophile attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a stable covalent bond. This reaction is highly efficient and proceeds under mild, slightly alkaline conditions.[4]

-

Stage 2: Deprotection and Second Conjugation. Following the initial conjugation and purification of the intermediate, the t-butyl ester protecting group is removed. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which selectively cleaves the ester to reveal a terminal carboxylic acid (-COOH).[5][6][7] This newly exposed functional group is then activated (e.g., using EDC/NHS chemistry) to react with a nucleophile, typically a primary amine, on the second biomolecule (Molecule B), forming a stable amide bond.

This sequential approach ensures that Molecule A and Molecule B are linked specifically through the PEG4 spacer without cross-reactivity.

In-Depth Role of Each Molecular Component

The Tosyl Group: The Initiator

The p-toluenesulfonyl (tosyl) group is a derivative of toluenesulfonic acid. Its utility in bioconjugation stems from the fact that tosylate is a superb leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1]

-

Reactivity : The tosyl group readily reacts with strong nucleophiles. In proteins, the most common targets are the ε-amino group of lysine residues and the thiol group of cysteine residues.[3] The reaction with amines is highly pH-dependent; at physiological or acidic pH, amines are protonated (-NH₃⁺) and non-nucleophilic. Increasing the pH to a mildly alkaline range (typically 8.0-9.5) deprotonates the amine, enhancing its nucleophilicity and driving the reaction forward.[4][8]

-

Bond Formation : The reaction results in the formation of a stable secondary amine or thioether bond, providing a robust connection between the first biomolecule and the linker.

The PEG4 Spacer: The Modulator

The tetra-polyethylene glycol (PEG4) spacer is a short, hydrophilic chain that confers several critical advantages to the final bioconjugate.[9][10][11]

-

Solubility and Stability : PEG is highly soluble in aqueous environments.[9] Incorporating a PEG spacer enhances the overall solubility of the conjugate, which is particularly beneficial when linking hydrophobic drugs or ligands, thereby preventing aggregation.[3] The hydration shell formed by the PEG chain can also enhance the thermal and proteolytic stability of conjugated proteins.[10][12]

-

Pharmacokinetics : For therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule.[3] This increase in size reduces renal clearance, prolonging the circulation half-life of the drug in the body.[9]

-

Immunogenicity : The flexible PEG chain can mask epitopes on a protein's surface, reducing its recognition by the immune system and thus lowering its immunogenicity and antigenicity.[3][9]

-

Optimal Spacing : The defined length of the PEG4 spacer provides critical distance and flexibility between the two conjugated molecules, which can be essential for maintaining their biological activity, for instance, by allowing a PROTAC to effectively bridge its two target proteins.[13]

The t-Butyl Ester: The Orthogonal Handle

The tert-butyl ester serves as a robust protecting group for a carboxylic acid. Its key feature is its stability under a wide range of conditions, including the mildly basic environment required for the initial tosyl displacement, while being selectively removable under specific acidic conditions.

-

Stability : The t-butyl ester is resistant to nucleophiles and stable under basic and neutral aqueous conditions. This chemical orthogonality is crucial, as it prevents the carboxyl group from reacting during the first conjugation step.

-

Deprotection : The C-O bond of the t-butyl ester is readily cleaved by strong acids like trifluoroacetic acid (TFA), often used in a 50% solution with a non-polar solvent like dichloromethane (B109758) (DCM).[5][6] The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which typically forms isobutylene (B52900) gas.[14] This deprotection step is clean and efficient, revealing the carboxylic acid for the second conjugation.

Application Spotlight: Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein of interest (POI).[15] A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[13][16]

This compound is an ideal tool for PROTAC synthesis.[17] The synthetic strategy typically involves:

-

Reacting the tosyl end of the linker with an amine or thiol on the E3 ligase ligand (or the POI ligand).

-

Purifying the resulting intermediate.

-

Deprotecting the t-butyl ester with TFA to expose the carboxylic acid.

-

Coupling the newly formed carboxylic acid with an amine on the POI ligand (or E3 ligase ligand) to complete the PROTAC structure.

The PEG4 linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[13][18]

Quantitative Data

While precise reaction kinetics and yields are highly dependent on the specific biomolecules being conjugated, the following tables provide representative data on the effects of PEGylation and typical reaction conditions for the steps involving the this compound linker.

Table 1: Representative Effects of Protein PEGylation

| Parameter | Unmodified Protein | PEGylated Protein | Fold Change/Effect | Citation(s) |

|---|---|---|---|---|

| Thermal Stability | Half-life of 4.0 h at 70°C (Cytochrome c) | Half-life of >9.0 h at 70°C (Cytochrome c) | >2.2x increase | [10] |

| Proteolytic Resistance | High susceptibility to degradation | Shielded from proteolytic enzymes | Significantly increased resistance | [3][9] |

| Aggregation Propensity | 52.7% aggregates after heating (AAT) | 13.5% aggregates after heating (AAT) | ~75% reduction | [19] |

| Circulation Half-Life | ~53 h (Interferon) | ~55 h (PEGylated Interferon) | ~1.04x increase | [19] |

| Renal Clearance | Rapid for small proteins (<30 kDa) | Significantly reduced | Prolonged circulation |[9][11] |

Table 2: Typical Reaction Conditions for Bioconjugation

| Step | Reagents & Solvents | pH | Temperature | Time | Notes | Citation(s) |

|---|---|---|---|---|---|---|

| 1. Tosyl Displacement (Amine) | Protein, Linker, Borate (B1201080) or Phosphate Buffer | 8.0 - 9.5 | 4 - 25 °C | 2 - 24 h | Molar ratio of Linker:Protein is optimized (e.g., 5:1 to 20:1). Reaction progress monitored by chromatography. | [4][19] |

| 2. t-Butyl Ester Deprotection | Intermediate Conjugate, 50% TFA in DCM | N/A | Room Temp (20-25°C) | 3 - 5 h | Volatile reagents are removed under reduced pressure. | [5][7] |

| 3. Amide Coupling (Carboxyl) | Deprotected Intermediate, EDC, NHS, Amine-Molecule B, MES or PBS Buffer | 4.5 - 7.2 | Room Temp (20-25°C) | 4 - 12 h | EDC/NHS activates the carboxyl group to form a reactive NHS ester, which then couples with the amine. |[4] |

Experimental Protocols

The following section outlines a general, multi-step protocol for the synthesis of a heterobifunctional conjugate using this compound.

Protocol 1: Conjugation of Molecule A to the Tosyl Group

-

Preparation : Dissolve the amine-containing biomolecule (Molecule A, e.g., a protein) in a suitable reaction buffer (e.g., 100 mM sodium borate or sodium phosphate, pH 8.5) to a final concentration of 1-10 mg/mL.

-

Linker Addition : Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration. Add the linker solution to the protein solution dropwise while stirring. The molar excess of linker to protein typically ranges from 5:1 to 50:1 and must be optimized for the specific protein.

-

Reaction : Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2 to 24 hours.

-

Monitoring : Monitor the reaction progress using analytical techniques like SDS-PAGE (to observe a shift in molecular weight) or analytical Size-Exclusion Chromatography (SEC).[20][21]

-

Quenching : Once the desired degree of conjugation is achieved, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted linker.

-

Purification : Remove unreacted linker and quenching agent, and separate mono-conjugated species from unconjugated and multi-conjugated species using preparative SEC or Ion-Exchange Chromatography (IEX).[20]

Protocol 2: Deprotection of the t-Butyl Ester

-

Preparation : Lyophilize or buffer-exchange the purified intermediate (Molecule A-PEG4-t-butyl ester) into a salt-free aqueous solution and then dry it completely.

-

Deprotection Reaction : Dissolve the dried intermediate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][6]

-

Incubation : Stir the reaction at room temperature for 3 to 5 hours.[5] The reaction should be performed in a fume hood as TFA is corrosive and isobutylene gas is released.[14]

-

Removal of Reagents : Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue contains the deprotected product (Molecule A-PEG4-COOH).

Protocol 3: Conjugation of Molecule B to the Carboxylic Acid

-

Activation : Dissolve the dried, deprotected intermediate in an appropriate buffer (e.g., 100 mM MES buffer, pH 6.0). Add a 5 to 10-fold molar excess of N-Hydroxysuccinimide (NHS) followed by a similar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the activation reaction proceed for 15-30 minutes at room temperature.

-

Conjugation : Dissolve the second amine-containing molecule (Molecule B) in a suitable buffer (e.g., PBS, pH 7.4). Adjust the pH of the activated linker solution to 7.2-7.5 and immediately add Molecule B.

-

Reaction : Allow the reaction to proceed for 4 to 12 hours at room temperature or 4°C with gentle stirring.

-

Final Purification : Purify the final conjugate (Molecule A-PEG4-Molecule B) from unreacted components using an appropriate chromatography method, such as SEC or Reverse-Phase HPLC (RP-HPLC).[21]

Protocol 4: Characterization of the Final Conjugate

-

SDS-PAGE/Native PAGE : Analyze the purified conjugate by electrophoresis. A successful conjugation will show a band at a higher molecular weight compared to the starting biomolecule.[21] Native PAGE can provide better resolution and avoid anomalous migration patterns sometimes caused by PEG-SDS interactions.[22][23]

-

Size-Exclusion Chromatography (SEC) : Analytical SEC can confirm the formation of a larger hydrodynamic species and assess the purity and aggregation state of the final conjugate.[20][21]

-

Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate, confirming the successful addition of the linker and the second molecule.[21]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the construction of complex bioconjugates. Its well-defined architecture, featuring a reactive tosyl group, a beneficial PEG4 spacer, and an orthogonally protected carboxyl group, enables a robust, two-stage conjugation strategy. This mechanism is particularly vital in the synthesis of advanced therapeutics like PROTACs, where the linker's properties are integral to the final molecule's efficacy. By understanding the specific roles of each component and employing optimized protocols, scientists can effectively leverage this tool to advance the frontiers of drug development and biomedical research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. idosi.org [idosi.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. nhsjs.com [nhsjs.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. nhsjs.com [nhsjs.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. precisepeg.com [precisepeg.com]

- 16. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 18. researchgate.net [researchgate.net]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Tos-PEG4-t-butyl Ester in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-t-butyl ester is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its molecular structure, featuring a tosyl group, a tetraethylene glycol (PEG4) spacer, and a tert-butyl ester protected carboxyl group, imparts a unique solubility profile that is critical for its application in both aqueous and organic media during multi-step syntheses. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and its workflow in PROTAC synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₂O₈S |

| Molecular Weight | 432.53 g/mol |

| Appearance | White to off-white solid or oil |

| CAS Number | 217817-01-1 |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, based on the general solubility characteristics of its constituent functional groups (tosyl, PEG, and t-butyl ester) and data from structurally related molecules, a qualitative and estimated quantitative solubility profile can be established. The hydrophilic PEG spacer is known to enhance solubility in aqueous media[1][2][3].

Aqueous Solubility

The presence of the PEG4 chain suggests that this compound exhibits some solubility in water. Polyethylene glycols, in general, are soluble in water[4][5]. However, the presence of the hydrophobic tosyl and t-butyl groups will limit its overall aqueous solubility compared to unmodified PEG.

Organic Solubility

This compound is expected to be soluble in a range of common organic solvents. This is supported by information on similar PEGylated molecules and compounds containing tosyl and t-butyl ester functionalities. For instance, related PEG esters are reported to be soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[6][7].

Estimated Solubility Data

The following table provides an estimated solubility profile of this compound. These values are not experimentally determined for this specific molecule but are inferred from the solubility of structurally similar compounds and general principles of chemical solubility. Researchers should determine the precise solubility for their specific experimental conditions.

| Solvent | Type | Estimated Solubility | Rationale / Supporting Data |

| Water | Aqueous | Sparingly Soluble to Soluble | The PEG4 chain imparts hydrophilicity. PEG 400 is miscible with water[4][5]. However, the hydrophobic tosyl and t-butyl groups will reduce solubility. Ethyl tosylate is insoluble in water[2], and tert-butyl acetate (B1210297) has low water solubility (0.8 wt%)[8][9]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | PEG 400 is soluble in DMSO at 100 mg/mL[5]. Many organic molecules are highly soluble in DMSO. |

| Dichloromethane (DCM) | Halogenated | Soluble to Freely Soluble | PEG is soluble in dichloromethane[10]. Ethyl tosylate and isopropyl tosylate are soluble in DCM[11][12]. |

| Methanol | Polar Protic | Soluble | PEG 400 is miscible with alcohols[4]. Ethyl tosylate is soluble in ethanol[2][13]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Freely Soluble | PEG derivatives are generally soluble in DMF. |

| Ethyl Acetate | Polar Aprotic | Soluble | Tetraethyleneglycol monotosylate shows good solubility in ethyl acetate[7]. |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | PEG is generally insoluble in aliphatic hydrocarbons[10]. Ethyl tosylate has low solubility in hexane[13]. |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials

-

This compound

-

Selected solvents (e.g., water, DMSO, DCM, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.

-

Add a known volume or weight of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution phase remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow and Application

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Application in PROTAC Synthesis Workflow

This compound serves as a linker in the synthesis of PROTACs. The following diagram outlines a generalized workflow for its use in conjugating a target protein ligand and an E3 ligase ligand.

Conclusion

This compound possesses a versatile solubility profile, exhibiting solubility in a range of organic solvents and some degree of aqueous solubility, making it a valuable tool in the multi-step synthesis of complex molecules like PROTACs. While precise quantitative solubility data requires experimental determination for specific conditions, the provided information and protocols offer a strong foundation for researchers and drug development professionals working with this important chemical entity. The outlined experimental workflow provides a clear path to generating accurate solubility data, which is essential for optimizing reaction conditions and ensuring the successful application of this compound in the development of novel therapeutics.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. manavchem.com [manavchem.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 9. parchem.com [parchem.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]

- 13. In which organic solvents is Ethyl P - toluenesulfonate soluble? - Blog [nuomengchemical.com]

stability and storage conditions for Tos-PEG4-t-butyl ester

An In-depth Technical Guide to the Stability and Storage of Tos-PEG4-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile bifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. Understanding the stability profile of this reagent is critical for ensuring its integrity, performance in subsequent reactions, and the reproducibility of experimental results.

Chemical Structure and Functional Group Analysis

This compound (CAS Number: 217817-01-1) possesses three key chemical moieties that dictate its stability: a tosyl (tosylate) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyl ester. The interplay of these functional groups under various environmental conditions determines the shelf-life and potential degradation pathways of the molecule.

-

Tosyl Group: The tosylate is an excellent leaving group in nucleophilic substitution reactions. While it is relatively stable, its reactivity can be influenced by strong nucleophiles and elevated temperatures.

-

Polyethylene (B3416737) Glycol (PEG) Chain: The PEG spacer imparts hydrophilicity. PEG chains are generally stable but can be susceptible to oxidation, especially in the presence of transition metals, oxygen, and light. This can lead to chain cleavage and the formation of various byproducts.[1][2][3]

-

Tert-butyl Ester: The tert-butyl ester serves as a protecting group for the carboxylic acid. It is notably stable under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.[4][5]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to the recommended storage conditions provided by various suppliers. These conditions are designed to minimize degradation from atmospheric moisture, temperature fluctuations, and light.

Data Presentation: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Recommended for long-term storage to minimize hydrolysis and other degradation pathways.[6][7] |

| 4°C | Up to 2 years | Suitable for shorter-term storage.[6][7] | |

| In Solvent | -80°C | Up to 6 months | For solutions in anhydrous, aprotic solvents. Minimizes solvent-mediated degradation.[7] |

| -20°C | Up to 1 month | For short-term storage of solutions.[7] | |

| Shipping | Room Temperature | Short periods | The compound is generally stable at ambient temperature for the duration of shipping.[8] |

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound may undergo is crucial for troubleshooting and for designing stable formulations.

Hydrolysis of the Tert-butyl Ester

The most significant potential degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester to the corresponding carboxylic acid and isobutylene. This can be initiated by exposure to acidic contaminants or atmospheric moisture, which can become acidic upon dissolution of impurities.

Degradation of the PEG Chain

The polyethylene glycol chain can undergo oxidative degradation. Factors that can accelerate this process include:

-

Light Exposure: UV radiation can generate free radicals, leading to chain scission.[3][9]

-

Presence of Oxygen: Atmospheric oxygen can contribute to oxidative degradation, particularly at elevated temperatures.[1][2]

-

Metal Contaminants: Transition metal ions can catalyze the oxidation of the PEG chain.

Reactions of the Tosyl Group

While relatively stable, the tosyl group can react with strong nucleophiles. If the compound is stored in a protic solvent or exposed to nucleophilic impurities, the tosylate may be displaced.

Below is a diagram illustrating the key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, a general protocol adapted from the ICH Q1A (R2) guidelines for new drug substances can be employed.[6][7][10][11] This involves subjecting the compound to various stress conditions and monitoring its purity over time.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish degradation pathways.

-

Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 40-60 °C).

-

Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature. Given the stability of the t-butyl ester to base, harsher conditions may be needed to observe degradation of other parts of the molecule.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. The method should be validated to ensure it is specific, accurate, precise, and linear.

The following diagram outlines a general workflow for a stability study.

Conclusion

The stability of this compound is paramount for its successful application in research and drug development. Adherence to recommended storage conditions, primarily at low temperatures and protected from light and moisture, is essential. The primary degradation concerns are the acid-catalyzed hydrolysis of the tert-butyl ester and the oxidative degradation of the PEG chain. For critical applications, conducting in-house stability studies using a validated analytical method is recommended to ensure the quality and reliability of this important chemical reagent.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. scielo.br [scielo.br]

- 10. m.youtube.com [m.youtube.com]

- 11. database.ich.org [database.ich.org]

Tos-PEG4-t-butyl ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG4-t-butyl ester, a heterobifunctional crosslinker pivotal in the advancement of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a detailed experimental protocol for its application in PROTAC synthesis, and a logical workflow for its use.

Core Compound Data

This compound is a versatile molecule featuring a tosyl group at one end and a t-butyl protected carboxylic acid at the other, connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a unique combination of reactivity and functionality, making it an invaluable tool in medicinal chemistry and drug development.[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1] The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₂O₈S | [2][3] |

| Molecular Weight | 432.53 g/mol | [2][3] |

| Alternate Names | Tos-PEG3-CH₂CH₂COOtBu, tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate | [2] |

| CAS Number | 217817-01-1 | [2] |

Application in PROTAC Synthesis: A Workflow

This compound is a key building block in the modular synthesis of PROTACs. A typical workflow involves a two-step process: initial conjugation of a ligand to the tosyl-end of the linker, followed by deprotection of the t-butyl ester and subsequent coupling to a second ligand. This process allows for the precise assembly of the tripartite PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol is a representative example of how this compound can be used in the synthesis of a PROTAC, such as the FAK degrader BI-3663.[4][5] The synthesis involves a nucleophilic substitution reaction followed by deprotection and a final amide coupling step.

Step 1: Nucleophilic Substitution of the Tosyl Group

This step involves the reaction of the tosyl group of this compound with a nucleophilic group on the E3 ligase ligand.

-

Reactants:

-

This compound (1.0 eq)

-

E3 Ligase Ligand (e.g., with a primary amine) (1.0-1.2 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2.0-3.0 eq)

-

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Procedure:

-

Dissolve the E3 ligase ligand and this compound in anhydrous DMF.

-

Add potassium carbonate to the mixture.

-

Stir the reaction mixture at room temperature (or elevated temperature, e.g., 60-80 °C, if necessary) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand-Linker Intermediate.

-

Step 2: Deprotection of the t-butyl Ester

The t-butyl ester protecting group is removed under acidic conditions to reveal the free carboxylic acid.

-

Reactant:

-

Ligand-Linker Intermediate (from Step 1)

-

-

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Ligand-Linker Intermediate in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v mixture).

-

Stir the solution at room temperature.

-

Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting deprotected intermediate (as a TFA salt) can often be used directly in the next step without further purification.

-

Step 3: Amide Coupling to the Target Protein Ligand

The final step involves the formation of an amide bond between the deprotected carboxylic acid and an amine group on the target protein ligand.

-

Reactants:

-

Deprotected Intermediate (from Step 2) (1.0 eq)

-

Target Protein Ligand (with a primary or secondary amine) (1.0-1.2 eq)

-

-

Reagents:

-

Coupling Agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine) (2.0-4.0 eq)

-

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Procedure:

-

Dissolve the Deprotected Intermediate and the Target Protein Ligand in anhydrous DMF.

-

Add DIPEA to the mixture, followed by the addition of the coupling agent (e.g., HATU).

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the progress of the amide coupling by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

-

This comprehensive guide provides essential information for the effective utilization of this compound in advanced drug discovery and development projects. Its well-defined reactivity and structural properties make it a powerful tool for the construction of complex and targeted therapeutic agents.

References

The Multifaceted Role of the Tosyl Group in Tos-PEG4-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras), the strategic use of functionalized linkers is paramount. Tos-PEG4-t-butyl ester is a heterobifunctional linker that has gained prominence as a versatile building block in the synthesis of complex biomolecules and therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the distinct and synergistic roles of its three key components: the tosyl group, the tetraethylene glycol (PEG4) spacer, and the t-butyl ester protecting group. Understanding the interplay of these functionalities is crucial for its effective application in bioconjugation, drug delivery, and advanced organic synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the characteristics of the final conjugate.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₂O₈S | [3] |

| Molecular Weight | 432.53 g/mol | [3] |

| CAS Number | 217817-01-1 | [3] |

| Appearance | Not specified (typically an oil or solid) | N/A |

| Boiling Point (Predicted) | 528.5 ± 45.0 °C | N/A |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in water and many organic solvents.[4][5] | [4][5] |

| Storage Temperature | 2-8°C | N/A |

The Critical Roles of the Functional Moieties

The utility of this compound stems from the distinct functions of its three components, which can be manipulated in a stepwise fashion to achieve desired molecular architectures.

The Tosyl Group: An Excellent Leaving Group

The tosyl (p-toluenesulfonyl) group is a cornerstone of organic synthesis, renowned for its ability to transform a poor leaving group (a hydroxyl group) into an excellent one.[5][6] This is due to the high stability of the resulting tosylate anion, which is resonance-stabilized.

In this compound, the tosyl group serves as a highly reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of nucleophiles, such as thiols (from cysteine residues in proteins), amines, and azides, with high efficiency.[2][7] The reaction proceeds via an S(N)2 mechanism, leading to the displacement of the tosylate and the formation of a stable covalent bond with the incoming nucleophile. This reactivity is fundamental to its application in bioconjugation and the synthesis of PROTACs, where it can be used to attach the linker to a protein-targeting ligand or an E3 ligase ligand.[1]

The PEG4 Linker: A Hydrophilic Spacer

The tetraethylene glycol (PEG4) chain is a short, monodisperse polyethylene (B3416737) glycol linker. PEG linkers are widely employed in bioconjugation and drug delivery for several key reasons:

-

Enhanced Hydrophilicity: The repeating ethylene (B1197577) glycol units are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic molecules to which they are attached.[3][8][9] This is a critical attribute for drugs and biologics that need to function in physiological environments.

-

Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and can shield the conjugated molecule from recognition by the immune system, potentially reducing its immunogenicity.[3][8]

-

Flexible Spacer: The PEG4 chain provides a flexible spacer arm that can sterically separate the conjugated molecules, which can be crucial for maintaining their biological activity.[8][10] In the context of PROTACs, the length and flexibility of the linker are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[3]

The t-Butyl Ester: A Robust Protecting Group

The t-butyl ester serves as a protecting group for the terminal carboxylic acid. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. The t-butyl ester is particularly useful because it is stable to a wide range of reaction conditions, including those used for nucleophilic substitution on the tosyl group.

The deprotection of the t-butyl ester is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][8][11] This reaction proceeds via an acid-catalyzed elimination, releasing the free carboxylic acid and isobutylene (B52900) as a volatile byproduct.[12] The liberated carboxylic acid can then be activated for subsequent coupling reactions, such as amide bond formation with an amine-containing molecule. This stepwise reactivity allows for a modular and controlled approach to the synthesis of complex molecules.

Experimental Protocols

The following are representative protocols for the synthesis and key reactions of this compound, based on established chemical principles and literature precedents.

Synthesis of this compound

This two-step procedure involves the synthesis of the hydroxy-PEG4-t-butyl ester intermediate followed by tosylation.

Step 1: Synthesis of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate

Step 2: Tosylation of the PEG4-alcohol

This protocol is adapted from general procedures for the tosylation of alcohols.

-

Materials:

-

tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl, 1.5 equivalents)

-

Pyridine (or triethylamine, 2-3 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-